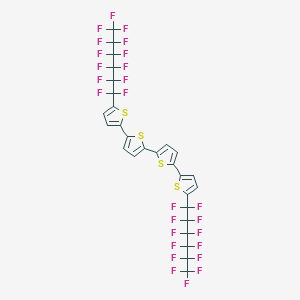

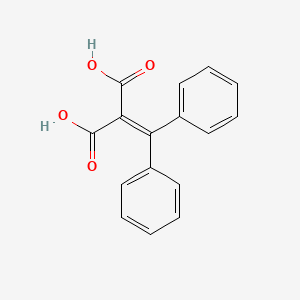

![molecular formula C11H17NO B3138172 4-{[(2-Methylpropyl)amino]methyl}phenol CAS No. 448925-28-8](/img/structure/B3138172.png)

4-{[(2-Methylpropyl)amino]methyl}phenol

Vue d'ensemble

Description

“4-{[(2-Methylpropyl)amino]methyl}phenol” is a chemical compound with the molecular formula C10H15NO . It has an average mass of 165.232 Da and a monoisotopic mass of 165.115356 Da .

Synthesis Analysis

The synthesis of compounds related to “this compound” often involves complex chemical reactions, including the reduction of Schiff bases and the utilization of various oxidants in aqueous media.Molecular Structure Analysis

The molecular structure of related compounds has been characterized by various techniques, including X-ray diffraction, indicating the presence of specific intermolecular interactions that stabilize the structure.Chemical Reactions Analysis

Chemical reactions involving “this compound” derivatives are diverse, including oxidative polycondensation reactions that lead to the formation of oligomers with distinct properties.Physical and Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 287.0±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 54.7±3.0 kJ/mol and a flash point of 127.3±20.4 °C .Applications De Recherche Scientifique

Synthesis and Coordination Properties

Researchers have explored the synthesis, acid-base, and coordination properties of ligands similar to 4-{[(2-Methylpropyl)amino]methyl}phenol, demonstrating their ability to form stable mono- and dinuclear complexes with metals like Cu(II), Zn(II), and Cd(II). These complexes have potential applications in catalysis and material science due to their specific coordination arrangements, which can influence the reactivity and stability of the complexes (Ambrosi et al., 2003).

Antimicrobial and Antidiabetic Activities

The compound and its derivatives have been tested for antimicrobial and antidiabetic activities. Studies reveal that derivatives of this compound possess broad-spectrum antimicrobial activities against various strains, including Staphylococcus aureus and Bacillus subtilis, and exhibit significant inhibition of enzymes relevant to diabetes management. This suggests their potential as lead compounds for developing new antimicrobial and antidiabetic agents (Rafique et al., 2022).

Corrosion Inhibition

Aminophenol derivatives, including structures related to this compound, have been evaluated as corrosion inhibitors for metals. Their effectiveness in protecting metals from corrosion in acidic environments has been demonstrated, making them valuable in industrial applications where metal preservation is crucial (Boughoues et al., 2020).

Catalytic Applications

Complexes formed from derivatives of this compound have shown potential in catalytic applications, including the oxidation of olefins. These complexes, by virtue of their metal coordination, could serve as catalysts in organic synthesis processes, enhancing reaction rates and selectivity towards desired products (Peng, 2017).

Sensing Properties

Isomers of quinoline-based compounds structurally related to this compound have been investigated for their fluorescence sensing properties. Such compounds can act as chemosensors for metal ions like Al3+ and Zn2+, showcasing their potential in environmental monitoring and analytical chemistry (Hazra et al., 2018).

Propriétés

IUPAC Name |

4-[(2-methylpropylamino)methyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(2)7-12-8-10-3-5-11(13)6-4-10/h3-6,9,12-13H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLVZRFDXGBCCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

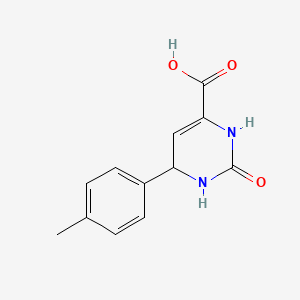

![2-[[(2-phenoxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3138129.png)

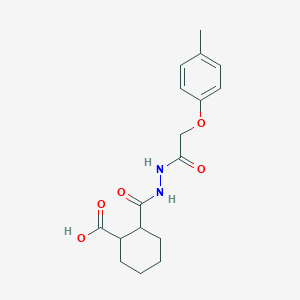

![2-[[[2-(4-Bromophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3138133.png)

![2-[[[2-(2,4-dichlorophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3138135.png)

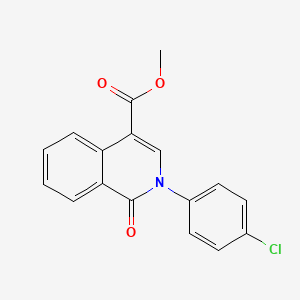

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylamine](/img/structure/B3138141.png)

![2-chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3138180.png)

![Ethyl 5-[(3-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B3138198.png)